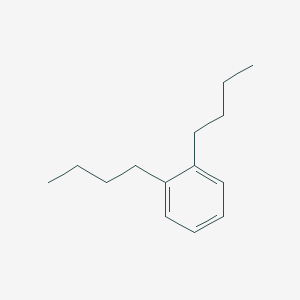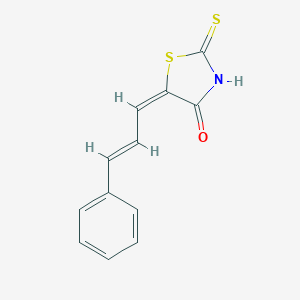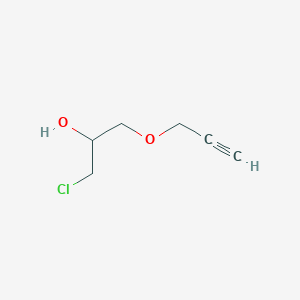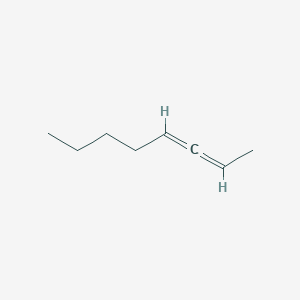
Octa-2,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octa-2,3-diene, also known as 1,5-octadiene, is a colorless organic compound with the chemical formula C8H14. It is a highly reactive molecule that has been widely used in organic synthesis due to its ability to undergo various chemical reactions. Octa-2,3-diene has been employed in the synthesis of a wide range of organic compounds, including polymers, pharmaceuticals, and natural products.
Mécanisme D'action
Octa-2,3-diene is a highly reactive molecule that can undergo various chemical reactions, including addition, oxidation, and reduction. The mechanism of action of octa-2,3-diene depends on the specific reaction it is involved in. For example, in the addition reaction, octa-2,3-diene acts as an electrophile, while in the oxidation reaction, it acts as a reducing agent.
Effets Biochimiques Et Physiologiques
Octa-2,3-diene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some toxicity towards aquatic organisms. In addition, it has been reported to have some mutagenic and carcinogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using octa-2,3-diene in lab experiments include its high reactivity, its ability to undergo various chemical reactions, and its versatility in organic synthesis. However, the limitations of using octa-2,3-diene include its toxicity towards aquatic organisms, its mutagenic and carcinogenic properties, and its high reactivity, which can make it difficult to handle and store.
Orientations Futures
There are several future directions for octa-2,3-diene research. One direction is the development of new catalytic processes using octa-2,3-diene as a reactant. Another direction is the modification of existing catalytic processes using octa-2,3-diene. In addition, there is a need to study the biochemical and physiological effects of octa-2,3-diene in more detail. Finally, there is a need to develop safer and more efficient methods of handling and storing octa-2,3-diene in the laboratory.
Conclusion
Octa-2,3-diene is a highly reactive molecule that has been widely used in organic synthesis. It can be synthesized through various methods, including the elimination of hydrogen from cyclooctene. Octa-2,3-diene has been employed in the synthesis of a wide range of organic compounds, including natural products, pharmaceuticals, and polymers. It has also been used as a reactant in the development of new catalytic processes and as a building block in the synthesis of complex molecular architectures. However, octa-2,3-diene has some limitations, including its toxicity towards aquatic organisms, its mutagenic and carcinogenic properties, and its high reactivity, which can make it difficult to handle and store. There are several future directions for octa-2,3-diene research, including the development of new catalytic processes, the modification of existing ones, and the study of its biochemical and physiological effects.
Méthodes De Synthèse
Octa-2,3-diene can be synthesized through various methods, including the dehydrohalogenation of alkyl halides, the elimination of hydrogen from alkenes, and the hydrogenation of diynes. The most common method of synthesizing octa-2,3-diene is through the elimination of hydrogen from cyclooctene using a strong base such as potassium tert-butoxide. The reaction proceeds through the formation of a cyclooctadiene intermediate, which then undergoes further dehydrogenation to yield octa-2,3-diene.
Applications De Recherche Scientifique
Octa-2,3-diene has been extensively used in scientific research due to its unique reactivity and ability to undergo various chemical reactions. It has been employed in the synthesis of a wide range of organic compounds, including natural products, pharmaceuticals, and polymers. Octa-2,3-diene has also been used as a reactant in the development of new catalytic processes and the modification of existing ones. In addition, it has been utilized as a probe in spectroscopic studies and as a building block in the synthesis of complex molecular architectures.
Propriétés
Numéro CAS |
16487-68-6 |
|---|---|
Nom du produit |
Octa-2,3-diene |
Formule moléculaire |
C8H14 |
Poids moléculaire |
110.2 g/mol |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,7H,4,6,8H2,1-2H3 |
Clé InChI |
UHCLKMFELDFBRW-UHFFFAOYSA-N |
SMILES |
CCCCC=C=CC |
SMILES canonique |
CCCCC=C=CC |
Autres numéros CAS |
16487-68-6 |
Synonymes |
2,3-Octadiene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



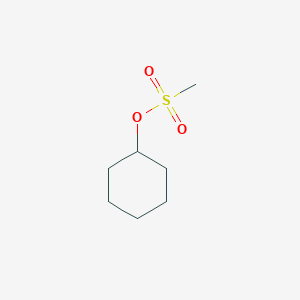
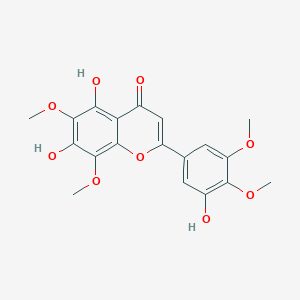
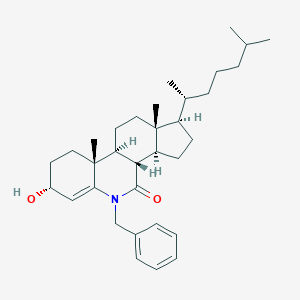
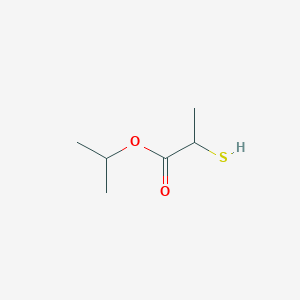

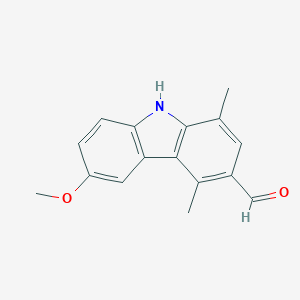
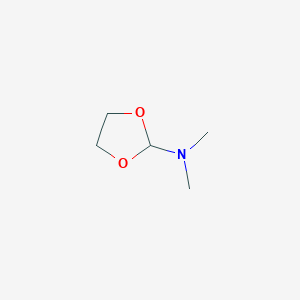
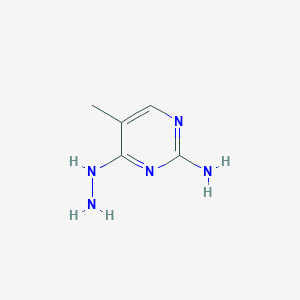
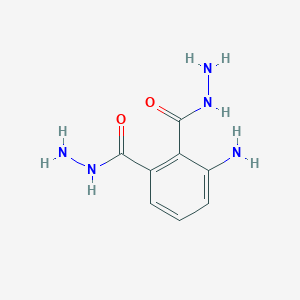
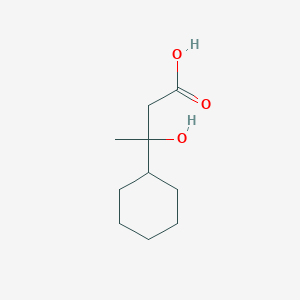
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
